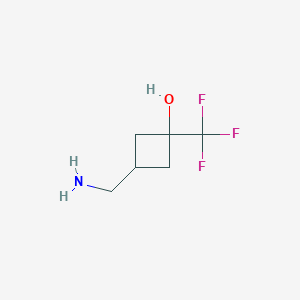
3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFCB or AMTCCB, and it has a unique structure that makes it a promising candidate for further investigation.
Scientific Research Applications
Lewis Acid-Catalyzed Cascade Construction of Functionalized Cyclobutane Derivatives
A study by Yao and Shi (2007) discusses the reaction of Arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol in the presence of Lewis acid BF3, resulting in functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This research is significant for understanding the cascade construction of cyclobutane derivatives which are structurally related to 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol (Yao & Shi, 2007).
Synthesis of Trifluoromethyl-Substituted Analogues
Radchenko et al. (2009) synthesized trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid from 1,3-dibromoacetone dimethyl ketal. This research provides insights into the synthesis methods relevant to compounds like 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol (Radchenko et al., 2009).
properties
IUPAC Name |
3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-4(2-5)3-10/h4,11H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQMIGZJFOQVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)
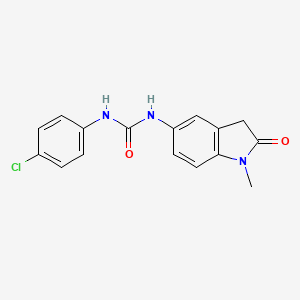

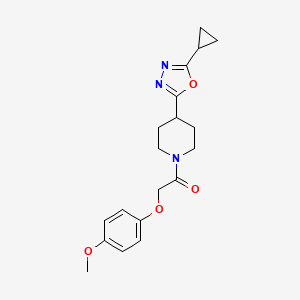
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)
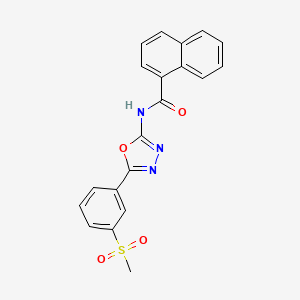

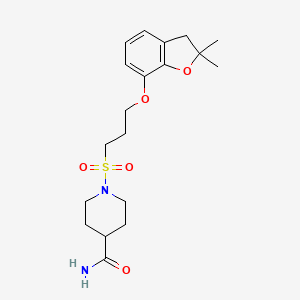
![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)
![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)